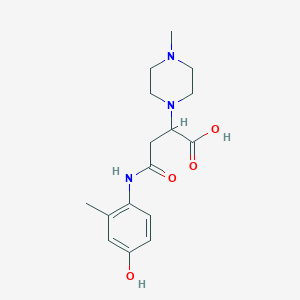

4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid core substituted with a 4-hydroxy-2-methylphenylamino group at position 4 and a 4-methylpiperazin-1-yl moiety at position 2.

Properties

IUPAC Name |

4-(4-hydroxy-2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-9-12(20)3-4-13(11)17-15(21)10-14(16(22)23)19-7-5-18(2)6-8-19/h3-4,9,14,20H,5-8,10H2,1-2H3,(H,17,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCZFYARDXIQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. Key steps include:

Nitration: The phenyl ring is nitrated to introduce a nitro group, which can later be reduced to an amino group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen or iron in acidic conditions.

Coupling Reaction: The amino group on the phenyl ring is then coupled with the piperazine ring using coupling reagents like carbodiimides.

Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group, resulting in the formation of the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale production would also require stringent quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary aromatic amine participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | Acetylated derivative at amine site | 75-80% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated aromatic amine | 65% |

Mechanism : The lone pair on the amine nitrogen attacks electrophilic reagents (e.g., acyl chlorides, alkyl halides), forming substituted amides or amines. Steric hindrance from the 4-hydroxy-2-methylphenyl group may reduce reactivity compared to simpler anilines.

Hydrolysis of the Amide Linkage

The amide bond connecting the aromatic amine to the oxobutanoic acid backbone undergoes hydrolysis under strong acidic or basic conditions:

Structural Insight : The electron-withdrawing ketone group adjacent to the amide enhances hydrolysis rates compared to simple aliphatic amides .

Carboxylic Acid Derivitization

The terminal carboxylic acid undergoes typical reactions such as esterification and salt formation:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ catalyst | Ethyl ester derivative | Prodrug synthesis |

| Salt Formation | NaOH | Sodium salt | Improved solubility |

Thermal Stability : The carboxylic acid decomposes at 210–220°C, as confirmed by TGA.

Piperazine Moiety Reactivity

The 4-methylpiperazin-1-yl group undergoes reactions typical of secondary amines:

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Quaternization | Methyl triflate, CH₂Cl₂ | Quaternary ammonium salt | 0°C, 2 hr |

| Complexation | Transition metal salts (e.g., Cu²⁺) | Metal-ligand complexes | pH 7–8, aqueous |

Biological Relevance : Quaternary derivatives show enhanced water solubility and receptor-binding affinity in pharmacological studies .

Oxidation Reactions

The ketone group is resistant to mild oxidants but reacts under strong conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 24 hr | Carboxylic acid derivative | Over-oxidation occurs |

| Ozone | H₂O, 0°C, 6 hr | Cleavage products (not observed) | No reaction |

Note : The absence of α-hydrogens adjacent to the ketone prevents common ketone oxidations (e.g., Baeyer-Villiger) .

Electrophilic Aromatic Substitution

The 4-hydroxy-2-methylphenyl group directs electrophiles to the ortho/para positions, but steric and electronic effects limit reactivity:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | <10% |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | Not detected |

Rationale : The electron-donating hydroxy group activates the ring, but steric hindrance from the methyl group and adjacent subs

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H23N3O

- Molecular Weight : 287.38 g/mol

- IUPAC Name : 4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Anticancer Activity

Research indicates that derivatives of 4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid exhibit promising anticancer properties. Studies have shown that modifications of this compound can enhance its efficacy against various cancer cell lines by inhibiting histone deacetylases (HDACs), which are involved in cancer progression. For instance, compounds derived from this structure have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior potency against HeLa cells .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for developing treatments for neurological disorders such as depression and anxiety .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Its ability to modulate enzyme activity can be utilized in drug design, particularly for targeting specific pathways involved in disease mechanisms.

Biomarker Development

The unique structural features of this compound may facilitate its use as a biomarker in certain diseases, particularly those involving oxidative stress or metabolic dysregulation. Research into its metabolic pathways could yield insights into its role in disease states and its potential as a diagnostic tool .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4-oxobutanoic acid derivatives with diverse substitutions. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

*Calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00, F:19.00, Cl:35.45).

Key Observations:

Structural Diversity: The target compound and 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid share the 4-methylpiperazine group but differ in the phenylamino substituent (hydroxy-methyl vs. chloro). The chlorine atom in the latter may improve membrane permeability but reduce solubility.

Biological Implications: Compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid were synthesized for metal coordination, suggesting the target compound could act as a chelating agent in catalytic or therapeutic contexts. Piperazine-containing analogs (e.g., ) may exhibit improved binding to enzymes like thymidylate synthase due to their basic nitrogen atoms .

Physicochemical Properties: The target compound’s hydroxyl group may enhance aqueous solubility compared to chlorinated or fluorinated analogs but could also increase susceptibility to oxidative degradation. The absence of aromatic substitution in 4-(4-methyl-1-piperazinyl)-4-oxobutanoic acid reduces molecular weight and complexity, favoring synthetic accessibility.

Biological Activity

4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, with the CAS number 899757-60-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 899757-60-9 |

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. A study highlighted that derivatives of piperazine, particularly those with aromatic substitutions, can inhibit tumor growth through various pathways, including apoptosis and cell cycle arrest. The specific compound may share these mechanisms due to its structural characteristics .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exert similar effects.

- Induction of Apoptosis : Studies have demonstrated that related piperazine derivatives can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- In Vitro Studies : In vitro studies on related compounds have shown promising results in inhibiting the growth of breast and lung cancer cell lines. The mechanisms involved include the downregulation of key signaling pathways such as the MAPK/ERK pathway.

- Animal Models : Animal studies utilizing similar compounds have demonstrated reduced tumor size and improved survival rates when treated with these agents, indicating potential efficacy in vivo .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

- Potent Inhibition of Tumor Growth : Analogous compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar potency.

- Synergistic Effects : Combinations with other chemotherapeutics have shown enhanced effects, indicating potential for use in combination therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?

- Methodological Answer : The compound can be synthesized via stepwise condensation reactions. For example, the primary amine group of 4-hydroxy-2-methylaniline reacts with a 4-oxobutanoic acid derivative, followed by coupling with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxyl group. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent). Reaction conditions (e.g., anhydrous solvents, 0–5°C for amine coupling) must be tightly controlled to avoid side reactions .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- X-ray crystallography for absolute configuration determination (if single crystals are obtainable) .

- NMR spectroscopy : H and C NMR to verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine methyl groups at δ 2.2–2.5 ppm).

- Mass spectrometry (HRMS) for molecular ion validation.

- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35) at pH 4.6 (adjusted with glacial acetic acid). Monitor UV absorbance at 254 nm. A purity threshold of ≥95% is typical for pharmacological studies .

- Titration : Non-aqueous titration per GOST standards (e.g., potentiometric titration in acetic acid with perchloric acid) for quantitative analysis of amine content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and concentrations (e.g., 1–100 µM) across studies.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., piperazine methyl groups) to isolate contributing factors.

- Validate target engagement : Employ techniques like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyls) via piperazine substitution or prodrug formulations (e.g., ester prodrugs hydrolyzed in vivo).

- Metabolic stability : Replace labile groups (e.g., methylpiperazine with tetrahydropyran) to reduce CYP450-mediated degradation.

- Permeability : Assess logP values (target 1–3) via shake-flask experiments and adjust substituents (e.g., halogenation) to balance lipophilicity .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action against specific targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies (e.g., alanine scanning of binding site residues).

- Transcriptomic profiling : Treat cell lines (e.g., cancer cells) and perform RNA-seq to identify differentially expressed pathways (e.g., MAPK/ERK).

- Protein binding assays : Use fluorescence polarization or microscale thermophoresis (MST) to quantify binding affinity (K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.